![molecular formula C20H18N2O4S B2500395 N-(8H-インデノ[1,2-d]チアゾール-2-イル)-3,4,5-トリメトキシベンゾアミド CAS No. 681158-09-8](/img/structure/B2500395.png)

N-(8H-インデノ[1,2-d]チアゾール-2-イル)-3,4,5-トリメトキシベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

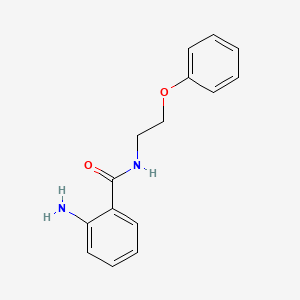

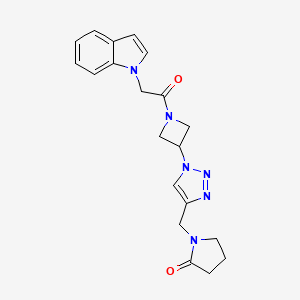

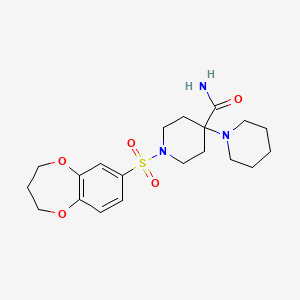

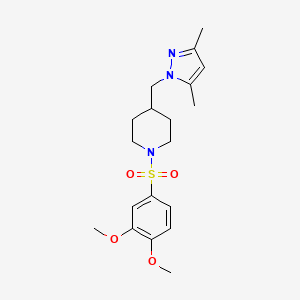

The compound "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar thiazole and benzamide derivatives, which can be used to infer some aspects of the compound . These derivatives are known for their antimicrobial properties and are of interest in the development of new pharmaceutical agents .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an aniline derivative with a thiazole or indazole precursor. For instance, the synthesis of N-arylbenzamide derivatives is achieved through a water-mediated, environmentally friendly process, combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate . Similarly, N-heterocyclic carbenes of indazole can be used as versatile starting materials for organic synthesis, undergoing ring-opening reactions to generate ketenimines, which can then be converted into functionalized benzamides . These methods suggest that the synthesis of "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" could potentially be achieved through similar environmentally benign processes, utilizing water as a solvent and employing a step-wise or tandem approach.

Molecular Structure Analysis

The molecular structure of thiazole and benzamide derivatives is often confirmed using spectroscopic techniques such as IR and NMR spectroscopy, as well as single crystal X-ray diffraction data . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The indeno[1,2-d]thiazol moiety in the compound of interest suggests a bicyclic structure with a thiazole ring fused to an indene system, which could influence the compound's electronic and steric properties.

Chemical Reactions Analysis

Thiazole and benzamide derivatives can undergo various chemical reactions. For example, the N-heterocyclic carbenes of indazole can add thiols to form benzothioimidates or can be converted into benzamides, which can then be thionated and cyclized to produce different heterocyclic systems . The presence of the trimethoxybenzamide moiety in the compound of interest suggests that it may also undergo electrophilic substitution reactions at the methoxy positions or participate in conjugation with the thiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and benzamide derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups or methoxy groups can affect the compound's solubility, melting point, and reactivity . The trimethoxy groups in "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" are likely to increase the compound's solubility in organic solvents and could also impact its electronic properties, potentially enhancing its biological activity.

Relevant Case Studies

The antimicrobial activity of similar compounds has been studied, with some derivatives showing potential against both Gram-positive and Gram-negative bacteria, as well as fungal species . These studies are relevant as they provide a basis for the potential biological applications of "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide". The compound's structure suggests it may also possess antimicrobial properties, which could be explored in future research.

科学的研究の応用

SARS-CoV-2に対する抗ウイルス活性

重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)が原因のCOVID-19パンデミックは、世界中の健康と経済に大きな影響を与えてきました。 研究者は、ウイルスと戦うための潜在的な阻害剤を探求しており、3-キモトリプシン様システインプロテアーゼ(3CL pro)は、ウイルス複製における役割のために重要な標的です 。N-(8H-インデノ[1,2-d]チアゾール-2-イル)-3,4,5-トリメトキシベンゾアミドとその誘導体は、SARS-CoV-2 3CL proに対する生化学的活性を評価するために合成されています。特に、代表的な化合物7aは、SARS-CoV-2 3CL proに対してIC50が1.28±0.17μMの阻害活性を示しました。 分子ドッキング研究により、この化合物の結合様式がさらに合理的化されました .

その他の生物活性

抗ウイルス特性に加えて、チアゾール誘導体は、さまざまな生物活性を示しています。質問の化合物に特異的ではありませんが、チアゾールは次の効果と関連付けられていることに注意する価値があります。

- 抗菌: サルファゾールなど、一部のチアゾール含有化合物は抗菌特性を示します .

- 抗レトロウイルス: リトナビルなどのチアゾール系化合物は、抗レトロウイルス剤として使用されてきました .

- 抗真菌: チアゾール誘導体であるアバファングインは、抗真菌活性を示します .

- 抗がん: チアゾールアナログであるチアゾフリンは、その抗がん作用の可能性について研究されています .

- その他の活動: チアゾールは、抗糖尿病、抗炎症、抗アルツハイマー病、抗高血圧、抗酸化、肝保護作用についても調査されています .

要約すると、N-(8H-インデノ[1,2-d]チアゾール-2-イル)-3,4,5-トリメトキシベンゾアミドは、SARS-CoV-2に対する抗ウイルス剤として有望であり、そのより広範な生物学的活性はさらなる調査が必要です。 研究者は、構造活性相関(SAR)を強調した薬物設計および合成におけるその可能性を探求し続けています 。さらに情報が必要な場合や追加の質問がある場合は、遠慮なくお問い合わせください!😊

作用機序

Target of Action

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, the virus responsible for COVID-19 .

Mode of Action

N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide interacts with 3CL pro, inhibiting its activity . This interaction disrupts the viral replication process, thereby limiting the spread of the virus within the host .

Biochemical Pathways

The inhibition of 3CL pro affects the biochemical pathway of viral replication. By blocking the activity of this enzyme, the compound prevents the virus from replicating and producing more viral particles .

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This could potentially lead to a decrease in viral load and alleviate the symptoms of COVID-19 .

生化学分析

Biochemical Properties

The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to interact with the 3-Chymotrypsin-like cysteine protease (3CLpro), an enzyme that plays a crucial role in the replication of SARS-CoV-2 . The nature of this interaction is inhibitory, with the compound displaying inhibitory activity against SARS-CoV-2 3CLpro .

Cellular Effects

The effects of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide on cellular processes are primarily related to its inhibitory action on the 3CLpro enzyme. By inhibiting this enzyme, the compound can potentially disrupt the replication of SARS-CoV-2 within cells

Molecular Mechanism

The molecular mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide involves binding to the 3CLpro enzyme, thereby inhibiting its function . The binding mode of the compound with 3CLpro has been rationalized through molecular docking studies .

特性

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-24-14-8-12(9-15(25-2)18(14)26-3)19(23)22-20-21-17-13-7-5-4-6-11(13)10-16(17)27-20/h4-9H,10H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENJTCSPOXRBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)

![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)